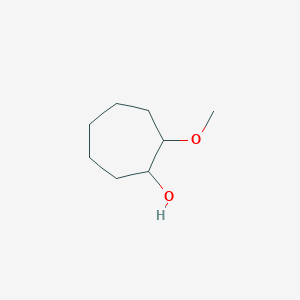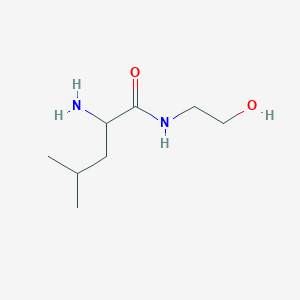![molecular formula C5H9NOS B15259275 2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one](/img/structure/B15259275.png)
2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2Lambda4-thia-5-azabicyclo[221]heptan-2-one is a bicyclic compound that features a sulfur and nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one can be compared with other bicyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
2-Thia-5-azabicyclo[2.2.1]heptane: Lacks the ketone functional group.
2-Oxa-5-azabicyclo[2.2.1]heptane: Contains an oxygen atom instead of sulfur.
2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide: An oxidized form of the compound.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C5H9NOS |
|---|---|
Molecular Weight |
131.20 g/mol |
IUPAC Name |
2λ4-thia-5-azabicyclo[2.2.1]heptane 2-oxide |
InChI |
InChI=1S/C5H9NOS/c7-8-3-4-1-5(8)2-6-4/h4-6H,1-3H2 |
InChI Key |
IYJVZZVNMPNBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CS2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B15259201.png)
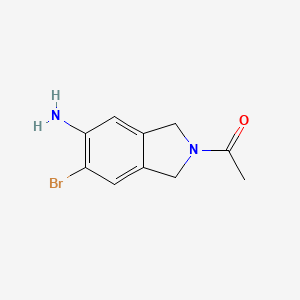
![1-ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B15259218.png)
![N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15259231.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL](/img/structure/B15259232.png)
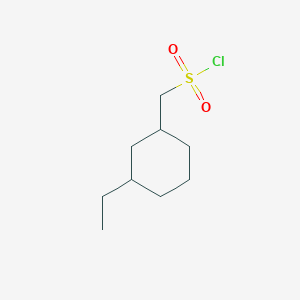



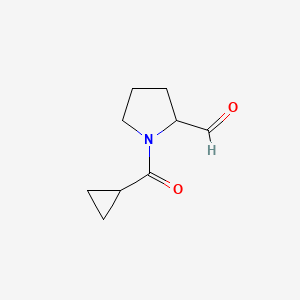
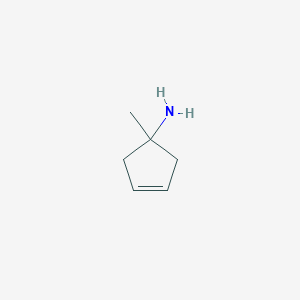
![(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B15259262.png)
